n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine
Description
Scope and Purpose of Research on n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine
The primary research focus on this compound centers on its dual-functionality as a structurally constrained amine derivative. Key objectives include:
- Structural characterization : Determination of its preferred conformations through X-ray crystallography and computational modeling.
- Synthetic optimization : Development of efficient routes for large-scale production, as evidenced by related piperidine-propylamine syntheses.
- Biological profiling : Preliminary screening against neurological targets, leveraging the known activity profiles of piperidine-containing analogs.
Recent work on analogous compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, demonstrates the pharmacological relevance of strategically positioned piperidine moieties.
Historical Context and Emergence in Scientific Literature
The compound first appeared in synthetic chemistry literature circa 2012 alongside related N-alkylpiperidine derivatives. Its development parallels advances in:
- Conformationally restricted amines : Cyclopropanamine integration addresses metabolic instability issues prevalent in earlier acyclic analogs.
- Piperidine functionalization : Innovations in N-methylpiperidine synthesis, such as reductive amination protocols using formaldehyde/NaBH3CN, enabled practical access to this scaffold.
Table 1: Key Milestones in Related Piperidine-Cyclopropanamine Research
Rationale for Academic Interest in Piperidine- and Cyclopropanamine-Containing Compounds
The sustained interest stems from three synergistic properties:
Piperidine advantages :
Cyclopropanamine benefits :
Propyl linker effects :
Overview of Key Research Questions and Hypotheses
Current investigations address four central hypotheses:
- Stereochemical impact : Whether the (R)- or (S)-enantiomer shows superior binding affinity at monoamine transporters, based on precedents from chiral piperidine derivatives.
- Metabolic stability : If the cyclopropane ring reduces oxidative deamination compared to linear propylamine analogs, as observed in related compounds.
- Synthetic scalability : Potential for continuous-flow hydrogenation to streamline the piperidine formation step, adapting methods from 3-(1-methylpiperidin-4-yl)-propan-1-ol synthesis.
- Target promiscuity : Preliminary docking studies suggest simultaneous interactions with σ receptors and monoamine oxidases due to the compound's hybrid topology.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H24N2/c1-11-5-9-14(10-6-11)8-2-7-13-12-3-4-12/h11-13H,2-10H2,1H3 |
InChI Key |
MTNJXONPPBRZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropanamine Core
Cyclopropanamine derivatives are commonly synthesized by:
- Cyclopropanation of alkenes followed by amination.
- Direct amination of cyclopropyl halides or cyclopropyl precursors.
One classical approach involves the use of cyclopropylamine or its protected derivatives as starting materials, which can then be functionalized further. The cyclopropanamine can also be prepared by reduction of corresponding nitriles or amides bearing the cyclopropyl group.
Introduction of the 3-(4-Methylpiperidin-1-yl)propyl Side Chain
The 3-(4-methylpiperidin-1-yl)propyl moiety can be introduced via nucleophilic substitution reactions, typically involving:
- Alkylation of cyclopropanamine with a 3-chloropropyl-4-methylpiperidine derivative.
- Use of 3-bromopropyl or 3-tosylpropyl intermediates bearing the 4-methylpiperidine substituent.
The reaction conditions generally involve:
- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine.
- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.
- Controlled temperature to optimize yield and minimize side reactions.
Representative Patent Procedure (US10968220B2)
While the patent US10968220B2 focuses on FGFR4 inhibitors, it provides a synthetic approach to related piperidinyl-substituted amines, which can be adapted for the synthesis of this compound. The key steps include:
- Preparation of the piperidinylpropyl intermediate via alkylation.
- Coupling with cyclopropanamine under nucleophilic substitution conditions.
- Purification by standard chromatographic techniques.
This method emphasizes the use of mild conditions to preserve the cyclopropane ring and avoid ring-opening side reactions.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropanamine synthesis | Cyclopropyl halide, ammonia or amine source | Base, aprotic solvent, RT-50°C | 70-85 | Avoid harsh conditions to maintain ring |
| Piperidinylpropyl intermediate | 4-Methylpiperidine, 3-halopropyl derivative | Base (K2CO3), DMF, 40-60°C | 75-90 | Control temperature to prevent side reactions |
| Coupling step | Cyclopropanamine + Piperidinylpropyl halide | Base, DMF or MeCN, RT-60°C | 65-80 | Purification by chromatography |
Research Discoveries and Optimization Insights
Ring Stability: The cyclopropane ring is sensitive to acidic or strongly nucleophilic conditions, requiring mild reaction environments to prevent ring opening.
Nucleophilic Substitution Efficiency: The use of polar aprotic solvents enhances nucleophilicity of the amine and improves substitution yields.
Side Chain Functionalization: The 4-methylpiperidine substituent can be introduced via selective alkylation, and its presence affects the solubility and biological activity of the final compound.
Alternative Approaches: Recent methodologies in heterocyclic chemistry suggest that one-pot synthesis and functionalization strategies, such as those used for related piperidinyl heterocycles, could be adapted for streamlined synthesis.
Chemical Reactions Analysis
Types of Reactions: n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
- Piperidine vs. Piperazine Moieties: The 4-methylpiperidine group in the target compound differs from the piperazine derivatives in .
- The dichlorophenoxy group in N-[3-(2,5-dichlorophenoxy)propyl]cyclopropanamine adds electron-withdrawing effects and metabolic stability, which are absent in the target compound .
Synthetic Complexity : The target compound’s synthesis likely resembles methods used for ’s N-(2,2-Dimethyl-4-penten-1-yl)cyclopropanamine, which involves reductive amination of cyclopropylamine with aldehydes. However, the 4-methylpiperidine group may require additional steps for functionalization .
Biological Activity
n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine is a chemical compound of interest in medicinal chemistry due to its structural features that may influence various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropanamine core and a 4-methylpiperidine substituent. Its molecular formula is C_{12}H_{20}N_2, and it has a molecular weight of approximately 192.30 g/mol. The unique structure contributes to its pharmacological properties, making it a candidate for further research in drug development.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes. The compound may act as an inhibitor or modulator of various signaling pathways, particularly those involved in inflammation and cellular proliferation.
Potential Mechanisms Include:
- Receptor Binding : The piperidine moiety can enhance binding affinity to neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell signaling pathways, similar to other piperidine derivatives which have shown promising results in inhibiting Bruton's tyrosine kinase (BTK) .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in TMD8 B-cell lymphoma cells, leading to growth inhibition .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| TMD8 B-cell lymphoma | 0.5 | Induction of apoptosis |
| A549 lung carcinoma | 1.2 | Cell cycle arrest at G1 phase |
| MCF7 breast carcinoma | 0.8 | Inhibition of proliferation |
Case Studies
- Study on Apoptosis Induction : A study focused on the effects of this compound on TMD8 cells revealed that treatment led to significant cleavage of PARP and caspase-3, indicating activation of apoptotic pathways .
- Kinase Inhibition Profile : In a comparative analysis with first-generation BTK inhibitors like ibrutinib, this compound showed superior selectivity and potency against BTK, suggesting it could serve as a second-generation therapeutic agent for B-cell malignancies .
Therapeutic Applications
The unique biological activity of this compound positions it as a potential candidate for various therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, it may be explored for use in targeted cancer therapies.
- Neurological Disorders : Given its structural similarities with known CNS-active compounds, further research could investigate its potential in treating neurological conditions.
Q & A
Q. What are the established synthetic routes for n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine, and what are the critical parameters affecting yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of 4-methylpiperidine with a propane linker followed by cyclopropane functionalization. Key parameters include:
- Reagent Selection : Use of brominated intermediates (e.g., 3-bromopropylamine) for alkylation .
- Temperature Control : Reactions often require reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C to ensure complete substitution .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .
Note: Yields vary (30–65%) depending on steric hindrance during cyclopropane ring formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.4–3.1 ppm (piperidine methyl and propyl chain) and δ 0.5–1.2 ppm (cyclopropane protons) validate structure .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., ~239.3 g/mol) .
- Elemental Analysis : Carbon/nitrogen ratios verify stoichiometric consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (especially during solvent evaporation) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors) based on piperidine and cyclopropane motifs .
- QSAR Models : Corrogate physicochemical properties (logP, polar surface area) with in vitro activity data to optimize substituents .
- MD Simulations : Assess conformational stability of the propyl linker in aqueous vs. lipid membranes .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and BBB permeability (in situ perfusion models) to address bioavailability gaps .
- Metabolite Identification : Use hepatic microsomes (human/rat) to detect oxidative metabolites interfering with activity .
- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) based on AUC calculations from PK/PD models .
Q. How can synthetic pathways be optimized to improve scalability for preclinical studies?
- Methodological Answer :
- Catalysis : Replace stoichiometric bases (e.g., K₂CO₃) with catalytic Pd/C or RuPhos ligands to reduce waste .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during cyclopropanation .
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
